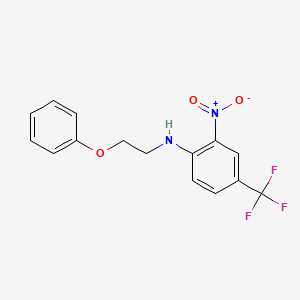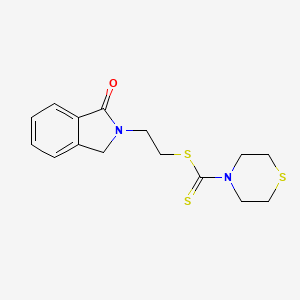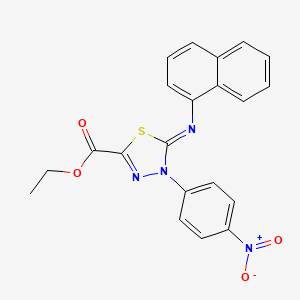![molecular formula C14H10F2O3 B11533327 2-(difluoromethyl)-2-hydroxy-2,3-dihydro-4H-benzo[h]chromen-4-one](/img/structure/B11533327.png)
2-(difluoromethyl)-2-hydroxy-2,3-dihydro-4H-benzo[h]chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-2-hydroxy-2H,3H,4H-naphtho[1,2-b]pyran-4-one is a synthetic organic compound that belongs to the class of difluoromethylated pyrans
Méthodes De Préparation
The synthesis of 2-(difluoromethyl)-2-hydroxy-2H,3H,4H-naphtho[1,2-b]pyran-4-one typically involves the difluoromethylation of naphthopyran derivatives. One common method is the use of difluoromethylating agents such as ethyl bromodifluoroacetate. The reaction conditions often include the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction proceeds through the formation of a difluoromethylated intermediate, which is then cyclized to form the desired naphthopyran product .
Analyse Des Réactions Chimiques
2-(Difluoromethyl)-2-hydroxy-2H,3H,4H-naphtho[1,2-b]pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Applications De Recherche Scientifique
2-(Difluoromethyl)-2-hydroxy-2H,3H,4H-naphtho[1,2-b]pyran-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand the role of difluoromethyl groups in modulating the biological activity of organic molecules.
Mécanisme D'action
The mechanism of action of 2-(difluoromethyl)-2-hydroxy-2H,3H,4H-naphtho[1,2-b]pyran-4-one involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group enhances the compound’s ability to form strong hydrogen bonds, which can increase its binding affinity to biological targets. Additionally, the hydrophobic nature of the difluoromethyl group can improve the compound’s membrane permeability, facilitating its cellular uptake .
Comparaison Avec Des Composés Similaires
2-(Difluoromethyl)-2-hydroxy-2H,3H,4H-naphtho[1,2-b]pyran-4-one can be compared with other difluoromethylated compounds such as:
2-(Trifluoromethyl)-2-hydroxy-2H,3H,4H-naphtho[1,2-b]pyran-4-one: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in reactivity and biological activity.
2-(Difluoromethyl)-2-hydroxy-2H,3H,4H-pyran-4-one:
Propriétés
Formule moléculaire |
C14H10F2O3 |
|---|---|
Poids moléculaire |
264.22 g/mol |
Nom IUPAC |
2-(difluoromethyl)-2-hydroxy-3H-benzo[h]chromen-4-one |
InChI |
InChI=1S/C14H10F2O3/c15-13(16)14(18)7-11(17)10-6-5-8-3-1-2-4-9(8)12(10)19-14/h1-6,13,18H,7H2 |
Clé InChI |
MOCHHEVOKNOYQK-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C2=C(C3=CC=CC=C3C=C2)OC1(C(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dibromo-6-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11533245.png)


![N,N'-bis[(E)-(2,4-dichlorophenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B11533264.png)

![N-(4-bromophenyl)-6-[(2E)-2-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11533266.png)
![N,N'-(4-methylbenzene-1,3-diyl)bis{2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide}](/img/structure/B11533285.png)
![3-{5-[(E)-{(2Z)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B11533297.png)
![2-{(Z)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B11533301.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B11533307.png)
![N-(3-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)pentanamide](/img/structure/B11533309.png)
![N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide](/img/structure/B11533318.png)
![2,4-dibromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11533320.png)
![N-{(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}-4-(octyloxy)aniline](/img/structure/B11533337.png)
